2-((5-(4-(叔丁基)苯基)-1,3,4-恶二唑-2-基)硫代)-1-(哌啶-1-基)乙酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

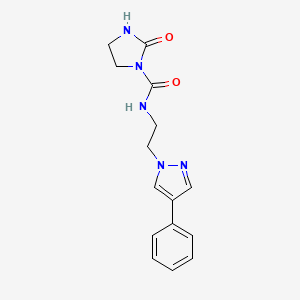

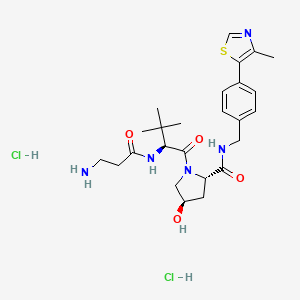

The compound contains several functional groups including a tert-butyl group, a phenyl group, an oxadiazole ring, a thioether group, and a piperidine ring. The tert-butyl group is known for its unique reactivity pattern due to its crowded structure . The phenyl group is a common aromatic ring in organic chemistry. The oxadiazole ring is a heterocyclic compound containing an oxygen atom and two nitrogen atoms. The thioether group contains a sulfur atom connected to two alkyl or aryl groups. The piperidine ring is a common structural element in many pharmaceuticals and alkaloids.

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the tert-butyl group could be introduced using a Friedel-Crafts alkylation . The oxadiazole ring could be synthesized using a variety of methods, including cyclodehydration or from the corresponding hydrazide . The thioether group could be introduced using a nucleophilic substitution reaction. The piperidine ring could be synthesized using a variety of methods, including the reduction of a pyridine ring .Chemical Reactions Analysis

The compound could undergo a variety of chemical reactions due to the presence of several different functional groups. For example, the tert-butyl group could undergo oxidation to form a carboxylic acid . The phenyl group could undergo electrophilic aromatic substitution. The oxadiazole ring could undergo reactions at the nitrogen atoms. The thioether group could be oxidized to a sulfoxide or sulfone. The piperidine ring could undergo reactions at the nitrogen atom, such as alkylation .科学研究应用

合成和结构分析

相关化合物的合成通常涉及在催化剂存在下某些酰肼与其他有机化合物的环化,从而得到具有中等至优异杀菌活性的化合物。例如,毛、宋和施 (2013) 合成的化合物在特定浓度下对某些真菌表现出显着的抑制作用,表明这些化合物具有潜在的农业应用 Mao, H., Song, H., & Shi, D.-Q. (2013). Synthesis and Fungicidal Activity of 5‐Aryl‐1‐(aryloxyacetyl)‐3‐(tert‐butyl or phenyl)‐4‐(1H‐1,2,4‐triazol‐1‐yl)‐4,5‐dihydropyrazole. Journal of Heterocyclic Chemistry, 50(1), 216-219。

这些化合物的结构表征对于了解它们的反应性和潜在应用至关重要。晶体结构研究和密度泛函理论 (DFT) 计算等计算方法可以深入了解这些化合物中的反应位点和分子相互作用的性质。例如,库马拉等人。(2017) 对新型 1-[5-(4-甲氧基苯基)-[1,3,4]恶二唑-2-基]-哌嗪衍生物进行了此类研究,揭示了分子间氢键和 π-π 堆积相互作用在晶体堆积中的重要性 Kumara, K., Harish, K., Shivalingegowda, N., Tandon, H. C., Mohana, K., & Lokanath, N. K. (2017). Crystal structure studies, Hirshfeld surface analysis and DFT calculations of novel 1-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine derivatives. Chemical Data Collections, 40-58。

生物活性

含有 1,3,4-恶二唑部分的化合物通常表现出一系列的生物活性。例如,哈立德等人。(2016) 合成了类似化合物的 N-取代衍生物,并针对革兰氏阴性菌和革兰氏阳性菌对其进行了评估,显示出中等至显着的抗菌活性 Khalid, H., Aziz‐ur‐Rehman, Abbasi, M., Malik, A., Rasool, S., Nafeesa, K., Ahmad, I., & Afzal, S. (2016). Synthesis, spectral analysis and anti-bacterial study of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide. Journal of Saudi Chemical Society, 20。

属性

IUPAC Name |

2-[[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-piperidin-1-ylethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N3O2S/c1-19(2,3)15-9-7-14(8-10-15)17-20-21-18(24-17)25-13-16(23)22-11-5-4-6-12-22/h7-10H,4-6,11-13H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTVOSQBXWGRSIR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)N3CCCCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((5-(4-(Tert-butyl)phenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(piperidin-1-yl)ethanone | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-methoxyphenyl)-2-[(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2413981.png)

![N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-4-fluorobenzenesulfonamide](/img/structure/B2413983.png)

![4-Bromo-1-[[1-[(2,5-difluorophenyl)methyl]azetidin-3-yl]methyl]pyrazole](/img/structure/B2413984.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[2-(4-ethylpiperazin-1-yl)-7-oxo[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide](/img/structure/B2413986.png)

![1-{1-[3-(2-Chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]piperidin-4-yl}-3-cyclopropylimidazolidine-2,4-dione](/img/structure/B2413990.png)

![N-[(4-methoxyphenyl)methyl]-2-{[4-(3-methylbutyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl}acetamide](/img/structure/B2413992.png)

![(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)(4-(4-methylpiperazin-1-yl)pyridin-2-yl)methanone](/img/structure/B2413993.png)

![7-((3,4-dimethylphenoxy)methyl)-1,3-dimethyl-6,7-dihydrooxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2413998.png)

![N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2414001.png)